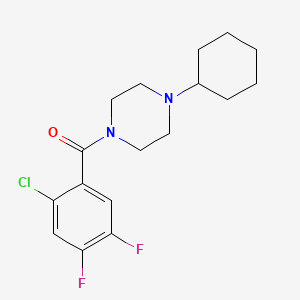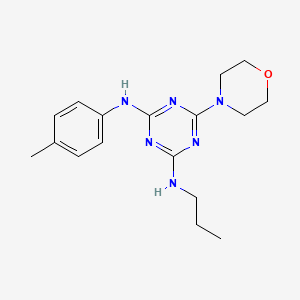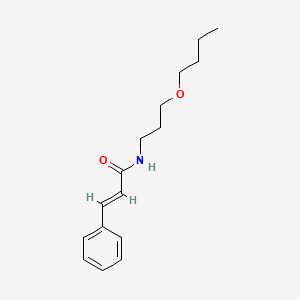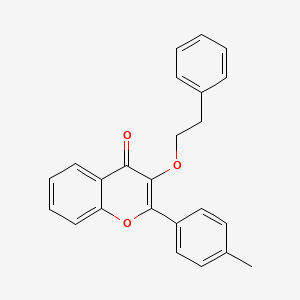
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Vue d'ensemble
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a chemical compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves the following steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce a bromine atom at the 6-position.
Formation of the Enamide: The brominated benzodioxole is then reacted with acrylonitrile under specific conditions to form the this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reaction with acrylonitrile in a controlled environment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety and the cyano group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-quinazolines: These compounds share some structural similarities and are known for their biological activities.
Pyridyl- and pyrimidyl-substituted thiazole derivatives: These compounds also exhibit pesticidal and biological activities.
Uniqueness
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is unique due to its specific combination of a brominated benzodioxole moiety and a cyano group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-3-10-9(16-5-17-10)2-6(8)1-7(4-13)11(14)15/h1-3H,5H2,(H2,14,15)/b7-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCKRROZYJYHQ-LREOWRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![PROP-2-EN-1-YL 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE](/img/structure/B4852503.png)
![4-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4852514.png)
![METHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}BENZOATE](/img/structure/B4852517.png)
![N'-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4852524.png)
![2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide](/img/structure/B4852532.png)
![2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamoyl]benzamide](/img/structure/B4852546.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-propylbenzenesulfonamide](/img/structure/B4852567.png)

![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)


